2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine
Description
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is a chemical compound characterized by the presence of two fluorine atoms and a dioxole ring structure
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFLILRAGWNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1744-12-3 | |
| Record name | 2,2-difluoro-2H-1,3-benzodioxole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of Methylbenzo dioxole
The initial step involves chlorinating the methyl group of 2,2-dichlorobenzodioxole using reagents such as phosphorus pentachloride (PCl₅) or N-bromosuccinimide (NBS). For example, treatment with PCl₅ at 80–100°C yields 2,2-dichloro-5-(dichloromethyl)benzodioxole. The reaction proceeds via radical-mediated substitution, with selectivity enhanced by phase-transfer catalysts like benzyltrimethylammonium chloride. Excess chlorinating agents ensure complete conversion, though side products (e.g., mono- or trichlorinated derivatives) require distillation for removal.
Fluorination with Hydrogen Fluoride
The chlorinated intermediate undergoes fluorination using anhydrous hydrogen fluoride (HF) at −20°C to +15°C. A molar ratio of 5:1 HF to substrate ensures complete chlorine-fluorine exchange, producing 2,2-difluoro-5-(difluoromethyl)benzodioxole. Solvent-free conditions minimize byproducts, and excess HF is recovered via vacuum stripping. The fluorination step achieves >90% yield, with purity confirmed by gas chromatography.
Hydrolysis to Diamine
The final hydrolysis employs carboxylic acids (e.g., formic or oxalic acid) to convert the difluoromethyl group to an amine. For instance, refluxing with formic acid (10:1 molar ratio) at 100°C for 12 hours facilitates nucleophilic substitution, yielding 2,2-difluorobenzo[d][1,dioxole-5,6-diamine. Catalysts such as AlCl₃ (5 mol%) accelerate the reaction, though solvent-free conditions remain preferable to avoid side reactions. Post-reaction workup involves neutralization, extraction with ethyl acetate, and recrystallization to achieve >85% purity.
Key Data:
Potassium Fluoride Catalyzed Halogen Exchange
US5432290A discloses a halogen exchange method using potassium fluoride (KF) and catalysts to replace chlorine atoms in 2,2-dichloro-1,3-benzodioxole. This route is advantageous for scalability and reduced HF handling.
Reaction Mechanism
The process involves heating 2,2-dichloro-1,3-benzodioxole with KF (2.5:1 molar ratio) at 140°C in sulfolane solvent. Potassium hydrogen fluoride (KHF₂) catalyzes the fluorine-chlorine exchange via an SN2 mechanism, producing 2,2-difluoro-1,3-benzodioxole. Traces of water (<1 wt%) enhance catalyst formation by reacting with KF to generate KHF₂ in situ.
Functionalization to Diamine
The 2,2-difluoro intermediate undergoes nitration at the 5- and 6-positions using fuming nitric acid (HNO₃/H₂SO₄) at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce nitro groups to amines. Nitration selectivity exceeds 90% due to the electron-withdrawing fluorine atoms, while hydrogenation at 50 psi H₂ and 25°C achieves quantitative reduction.
Optimization Insights:
-
Catalyst Loading: 10–20 wt% KHF₂ relative to substrate maximizes yield.
-
Solvent Choice: Sulfolane improves KF solubility and reaction homogeneity.
Comparative Analysis of Methods
| Method | Yield | Purity | Hazard Profile | Scalability |
|---|---|---|---|---|
| Chlorination-Fluorination | 78% | 85% | High (HF exposure) | Moderate |
| KF Catalyzed | 82% | 90% | Moderate (KF handling) | High |
| Reductive Amination | 75% | 88% | Low | High |
The KF-catalyzed method offers the best balance of yield and safety, while reductive amination is preferable for small-scale pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxole carboxylic acids, while substitution reactions can produce various substituted dioxole derivatives.
Scientific Research Applications
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
One of the most notable applications of 2,2-difluorobenzo[d][1,3]dioxole-5,6-diamine is its role as an inhibitor of FAAH. This enzyme is responsible for the degradation of endocannabinoids, which are involved in various physiological processes including pain modulation and inflammation. Inhibition of FAAH can potentially lead to therapeutic benefits in pain management and treatment of anxiety disorders.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The unique arrangement of functional groups in this compound may contribute to its ability to interact with specific biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy against different cancer cell lines.
Intermediate for Pesticide Synthesis
The compound serves as an intermediate in the synthesis of agrochemicals. Its fluorinated structure can enhance the biological activity of pesticides, making it valuable in developing more effective agricultural products . The synthesis process often involves reactions that exchange chlorine for fluorine in precursor compounds, highlighting its utility in agricultural chemistry .
Mechanism of Action
The mechanism of action of 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to significant biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
Comparison with Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde
Comparison: Compared to these similar compounds, 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine is unique due to its diamine functionality, which imparts distinct chemical reactivity and potential biological activity. The presence of two fluorine atoms also enhances its stability and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine (CAS No. 1744-12-3) is a synthetic compound with notable structural characteristics, including a dioxole ring and two fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C7H6F2N2O2
- Molecular Weight : 188.13 g/mol
- CAS Number : 1744-12-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, which can lead to significant biological effects such as enzyme inhibition or receptor modulation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Study Overview : A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and evaluated their cytotoxic effects on cancer cell lines (HepG2, HCT116, MCF-7) using the SRB assay.
- Findings : Several derivatives demonstrated significant antitumor activity with IC50 values lower than those of the reference drug doxorubicin. For example:
This suggests that derivatives of this compound may possess strong anticancer properties.
Antiprotozoal Activity
Another area of investigation is the antiprotozoal activity of compounds derived from this compound. A specific study focused on diaryl ureas derived from this compound showed promising results against protozoan parasites .
Comparative Analysis
A comparative analysis of similar compounds reveals that the unique structure of this compound contributes to its distinct biological properties:
| Compound Name | Anticancer Activity | Antiprotozoal Activity |
|---|---|---|
| This compound | Significant (IC50 < Doxorubicin) | Promising |
| 5-Bromo-2,2-difluoro-1,3-benzodioxole | Moderate | Not reported |
| 2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde | Low | Not reported |
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Anticancer Study : A series of benzo[d][1,3]dioxol-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited enhanced cytotoxicity compared to standard treatments .
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation and survival .
Q & A
Q. What are the common synthetic routes for preparing 2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine in academic research?
The compound is typically synthesized via reduction of nitro precursors or functionalization of 2,2-difluorobenzo[d][1,3]dioxole derivatives. For example, nitro intermediates can be reduced using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and purification . Chloromethylation of 2,2-difluorobenzo[d][1,3]dioxole using chloromethyl ether and Lewis acids (e.g., ZnCl₂, AlCl₃) at controlled molar ratios (1–3:1 catalyst:substrate) is another key step for generating intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- 1H/13C-NMR : To confirm regioselectivity and substituent positions in the benzodioxole ring .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- HPLC/GC : To assess purity, especially for intermediates prone to degradation (e.g., diamines) .
- PXRD and DSC : For identifying crystal forms and thermal stability, critical for derivatives used in drug development .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of chloromethylation reactions when synthesizing intermediates for this compound?
Regioselectivity in chloromethylation is influenced by:
- Catalyst choice : ZnCl₂ favors para-substitution, while AlCl₃ may lead to ortho/byproduct formation .
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve selectivity by stabilizing transition states .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions in electrophilic substitution . Validate outcomes using NOESY NMR to confirm substitution patterns .
Q. What strategies are effective in resolving contradictions between solubility data reported for different crystal forms of derivatives of this compound?
Contradictions often arise from polymorphic variations. To address this:
- Characterize crystal forms : Use PXRD and DSC to distinguish between Form A (low hygroscopicity, high solubility) and other polymorphs .
- Solvent screening : Test solubility in aprotic solvents (e.g., DMSO, THF) vs. aqueous buffers to identify solvent-dependent trends .
- Cross-validate data : Compare results across studies using standardized protocols (e.g., USP dissolution apparatus) .
Q. How should researchers address instability issues observed during the storage of diamine intermediates like this compound?
Q. What mechanistic insights explain the role of Lewis acid catalysts in the chloromethylation of 2,2-Difluorobenzo[d][1,3]dioxole precursors?
Lewis acids (e.g., ZnCl₂) polarize the chloromethyl ether C–O bond, generating a reactive electrophilic species (CH₂Cl⁺). The electron-deficient benzodioxole ring undergoes electrophilic attack at the para position due to steric and electronic effects from fluorine substituents. Kinetic studies suggest a second-order dependence on catalyst concentration .
Q. How can computational modeling aid in predicting the reactivity of this compound in cyclopropanation reactions?
Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for cyclopropane ring formation. For example, the LUMO of difluorobenzo[d][1,3]dioxole derivatives localizes at the C5/C6 positions, favoring nucleophilic attack by cyclopropane-carboxamide intermediates .
Methodological Notes
- Controlled experiments : Always include replicates when testing reaction conditions (e.g., catalyst ratios, temperatures) to ensure reproducibility .
- Data reconciliation : Use statistical tools (e.g., ANOVA) to analyze conflicting solubility or stability results across studies .
- Safety protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
